(3S,4S)-Tofacitinib (3S,4S)-Tofacitinib (3S,4S)-Tofacitinib is an inhibitor of Janus kinases and a less active enantiomer of tofacitinib.
Brand Name: Vulcanchem
CAS No.: 1092578-47-6
VCID: VC0516125
InChI: InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13+/m0/s1
SMILES: CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N
Molecular Formula: C16H20N6O
Molecular Weight: 312.37 g/mol

(3S,4S)-Tofacitinib

CAS No.: 1092578-47-6

Inhibitors

VCID: VC0516125

Molecular Formula: C16H20N6O

Molecular Weight: 312.37 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(3S,4S)-Tofacitinib - 1092578-47-6

CAS No. 1092578-47-6
Product Name (3S,4S)-Tofacitinib
Molecular Formula C16H20N6O
Molecular Weight 312.37 g/mol
IUPAC Name 3-[(3S,4S)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile
Standard InChI InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13+/m0/s1
Standard InChIKey UJLAWZDWDVHWOW-WCQYABFASA-N
Isomeric SMILES C[C@H]1CCN(C[C@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N
SMILES CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N
Canonical SMILES CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N
Appearance Solid powder
Description (3S,4S)-Tofacitinib is an inhibitor of Janus kinases and a less active enantiomer of tofacitinib.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms (3S,4S)-Tofacitinib; (3S,4S) Tofacitinib;
Reference 1: Jiang JK, Ghoreschi K, Deflorian F, Chen Z, Perreira M, Pesu M, Smith J, Nguyen DT, Liu EH, Leister W, Costanzi S, O'Shea JJ, Thomas CJ. Examining the chirality, conformation and selective kinase inhibition of 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-y l)-3-oxopropanenitrile (CP-690,550). J Med Chem. 2008 Dec 25;51(24):8012-8. doi: 10.1021/jm801142b. PubMed PMID: 19053756; PubMed Central PMCID: PMC2660606.
PubChem Compound 20111936
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator